DL-Xylose

概要

説明

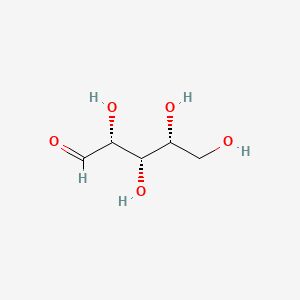

DL-Xylose (CAS: 25990-60-7), a racemic mixture of D- and L-xylose enantiomers, is a pentose monosaccharide with the molecular formula C₅H₁₀O₅ and a molar mass of 150.13 g/mol . First isolated from wood, it exists as a white crystalline powder with a melting point of 136–158°C and high water solubility (100 mg/mL) . It is stable under standard conditions but requires storage at -20°C for long-term preservation .

This compound serves as a critical substrate in biomedical research, particularly in studying metabolic disorders like diabetes and inflammatory bowel disease . It is also a precursor for synthesizing bioactive compounds, including xylitol, and is widely used in organic chemistry as an intermediate .

準備方法

合成経路と反応条件: DL-キシロースは、植物細胞壁に見られるヘミセルロースの主要な成分であるキシランの加水分解によって合成することができます。 加水分解プロセスでは、酸または酵素を使用してキシランを構成糖(キシロースなど)に分解します .

工業的生産方法: 工業的には、DL-キシロースは通常、リグノセルロース系バイオマスから製造されます。リグノセルロース系バイオマスは、リグノセルロースの複雑な構造を分解するために前処理されます。 続いて、酵素糖化を行い、キシロースを含むモノマー糖を放出します 。 このプロセスには、キシラナーゼなどの特定の酵素を使用してキシランをキシロースに分解することが含まれます .

化学反応の分析

反応の種類: DL-キシロースは、次のようなさまざまな化学反応を起こします。

酸化: DL-キシロースは、硝酸などの酸化剤を用いて酸化し、キシロン酸を生成することができます。

還元: DL-キシロースの触媒的加水素化により、キシリトールが生成されます。キシリトールは一般的な食品添加物および甘味料です.

一般的な試薬と条件:

酸化: 硝酸は、酸化剤として一般的に使用されます。

還元: 触媒的加水素化は、通常、水素ガスとニッケルなどの金属触媒を使用します。

主な製品:

キシロン酸: 酸化から。

キシリトール: 還元から。

キシロース: 異性化から

4. 科学研究への応用

DL-キシロースは、幅広い科学研究に用いられています。

科学的研究の応用

Chemical Properties and Production

DL-Xylose is a racemic mixture of D-xylose and L-xylose, with the molecular formula and a molar mass of 150.13 g/mol. It is primarily derived from the hydrolysis of hemicellulose, a component found in plant materials such as wood and straw . The compound is characterized by its five hydroxyl groups and a carbonyl group, which contribute to its reactivity and utility in various applications.

Food Industry Applications

Sweetener Production : this compound is used as a precursor for xylitol, a low-calorie sugar substitute that does not spike blood glucose levels, making it suitable for diabetic-friendly products .

Flavor Enhancer : In food processing, this compound enhances flavor profiles while providing sweetness without the calories associated with traditional sugars .

Pharmaceutical Applications

Drug Development : this compound serves as an important intermediate in organic synthesis, facilitating the development of various pharmaceutical compounds. Its metabolism pathway has implications for drug design, particularly in understanding how certain compounds are processed in the body .

Clinical Testing : The D-xylose absorption test is utilized to assess intestinal absorption capabilities. This test measures the amount of D-xylose in urine after ingestion, helping diagnose malabsorption conditions .

Biofuel Production

Recent advancements have highlighted the potential of engineered yeast strains that can ferment xylose into ethanol efficiently. For instance, a robust strain of Saccharomyces cerevisiae has been developed to convert xylose from lignocellulose hydrolysates into ethanol with high yields . This application is crucial for sustainable biofuel production, as it utilizes agricultural waste products.

Health Benefits

Research indicates that this compound may exert anti-diabetic effects by regulating blood glucose levels and promoting pancreatic regeneration. In animal studies, supplementation with D-xylose resulted in lower fasting serum glucose levels and improved pancreatic tissue structure compared to control groups . These findings suggest potential therapeutic applications for managing diabetes.

Case Studies

作用機序

DL-キシロースは、さまざまなメカニズムを通じてその効果を発揮します。

代謝: 微生物では、DL-キシロースは、ペントースリン酸経路を通じて取り込まれ代謝されます。

酵素変換: キシロース異性化酵素は、DL-キシロースをキシロースに異性化する触媒となり、キシロースはさらに代謝されます.

6. 類似の化合物との比較

DL-キシロースは、アラビノースやグルコースなどの他の単糖に似ています。

アラビノース: DL-キシロースと同様に、アラビノースはペントース糖であり、甘味料やバイオ燃料の生産など、同様の用途で使用されます.

グルコース: グルコースはヘキソース糖ですが、DL-キシロースと同様の代謝経路を共有し、食品やバイオ燃料業界でも広く使用されています.

独自性: DL-キシロースは、低カロリーの甘味料であるキシリトールに変換できること、およびリグノセルロース系バイオマスに豊富に存在するため、バイオ燃料生産で利用できる可能性があるという点でユニークです .

類似の化合物:

- D-キシロース

- L-キシロース

- アラビノース

- グルコース

DL-キシロースの汎用性と幅広い用途は、さまざまな科学および工業分野で貴重な化合物となっています。

類似化合物との比較

Structural and Physical Properties

The table below compares DL-Xylose with structurally related pentoses and derivatives:

Key Observations:

Stereochemical Differences: this compound is a racemic mixture, whereas D- and L-Xylose are enantiomers. D-Xylose is naturally abundant in plants, while L-Xylose is rare and primarily synthetic . Xylitol, a sugar alcohol derived from xylose, has reduced caloric content and is non-cariogenic, making it ideal for food and pharmaceutical industries .

Thermal Stability :

- This compound has a higher melting point (136–158°C ) compared to xylitol (92–96°C ), reflecting differences in hydrogen bonding and crystalline structure .

This compound vs. D-Xylose:

Metabolic Utility :

- Industrial Applications: this compound is a precursor for xylitol production via catalytic hydrogenation . D-Xylose is fermented by microbes for bioethanol production, whereas L-Xylose lacks industrial relevance due to poor fermentability .

This compound vs. Xylitol:

- Chemical Reactivity: this compound’s aldehyde group enables oxidation reactions (e.g., producing xylonic acid), while xylitol’s alcohol groups make it a stabilizer in pharmaceuticals . Xylitol’s hygroscopicity and sweetness (~100% of sucrose) contrast with this compound’s mild sweetness and role as a non-nutritive substrate .

Research Findings

Synthesis Methods :

- This compound is synthesized via condensation of glycollic aldehyde and dihydroxyacetone, isolated as crystalline derivatives (e.g., p-toluenesulfonylhydrazone) .

- In contrast, D-Xylose is typically extracted from hemicellulose in agricultural waste .

Biomedical Studies :

生物活性

DL-Xylose, a sugar alcohol derived from the xylose family, has garnered attention in various biological studies for its metabolic pathways and physiological effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.

Metabolism and Pathways

This compound is primarily metabolized through the D-xylose degradation pathway. Research indicates that D-xylose is oxidized to α-ketoglutarate in organisms such as Haloferax volcanii, involving several key enzymes: D-xylose dehydrogenase, xylonate dehydratase, and α-ketoglutarate semialdehyde dehydrogenase. Deletion mutants lacking these enzymes exhibit impaired growth on D-xylose, underscoring the importance of these metabolic pathways in utilizing this sugar .

Impact on Glucose Metabolism

A significant body of research has explored the effects of D-xylose on glucose metabolism. In a study involving STZ-NA-treated rats, D-xylose supplementation resulted in:

- Reduced Fasting Serum Glucose Levels : Statistically significant reductions were observed (p < 0.05).

- Increased Insulin Levels : Insulin secretion was enhanced compared to controls.

- Histopathological Improvements : Pancreatic tissues showed less necrosis and improved structure with D-xylose treatment .

These findings suggest that D-xylose may play a role in regulating blood glucose levels and improving pancreatic function.

Intestinal Health and Phage Induction

Recent studies have highlighted the role of D-xylose in promoting intestinal health. In vitro experiments demonstrated that D-xylose induces prophage production in E. coli, with concentrations correlating positively with phage DNA copy numbers. Dietary supplementation in mice showed a substantial increase in phage production, indicating a potential regulatory role for D-xylose in gut microbiota dynamics .

Case Study 1: Diabetic Rats

In a controlled study, diabetic rats were administered varying doses of D-xylose. The results indicated:

| Parameter | Control Group | Xylo 10 Group | P-value |

|---|---|---|---|

| Fasting Serum Glucose (mg/dL) | 250 ± 20 | 210 ± 15 | <0.05 |

| Insulin Secretion (μU/mL) | 15 ± 3 | 24 ± 4 | <0.01 |

| PEPCK Expression (Relative Units) | 3.0 | 2.2 | <0.05 |

This data illustrates the beneficial effects of D-xylose on glucose metabolism and pancreatic health .

Case Study 2: Prophage Induction in Mice

In another study focusing on gut health, mice supplemented with D-xylose displayed:

| Phage Type | Control Copies/100 mg Feces | Xylo Group Copies/100 mg Feces | Fold Increase |

|---|---|---|---|

| Φ1 | 3.33 × 10^6 | 3.62 × 10^7 | 10.87 |

| Φ2 | 1.81 × 10^8 | 3.21 × 10^9 | 17.7 |

| Φ3 | 3.0 × 10^9 | 2.76 × 10^10 | 9.2 |

These results support the hypothesis that D-xylose enhances phage induction, potentially influencing microbial balance within the gut .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of DL-Xylose critical for experimental design?

this compound (C₅H₁₀O₅) is an aldopentose monosaccharide with a molecular weight of 150.13 g/mol. It exists as a racemic mixture (D- and L-enantiomers) and is water-soluble (100 mg/mL) . Key properties include:

- Melting Point : Pure enantiomers melt at ~147–149°C, with eutectic behavior observed in racemic mixtures (melting ~20°C lower) .

- Storage : Stable as a powder at -20°C for 3 years; in solvent, store at -80°C for long-term use .

- Crystallography : this compound does not form a racemic compound in single-crystal experiments, differing from structurally similar sugars like arabinose .

Methodological Note: Characterize purity via HPLC or NMR, and confirm crystallinity using X-ray diffraction (XRD) to distinguish polymorphic forms .

Q. How can this compound be reliably identified and quantified in complex biological matrices?

this compound is often identified via chromatographic techniques (e.g., GC-MS or LC-MS) with derivatization (e.g., silylation) to enhance volatility . For quantification in plant extracts or microbial cultures:

- Sample Preparation : Use solid-phase extraction (SPE) to remove interfering compounds.

- Calibration Standards : Prepare racemic this compound solutions in the range of 0.1–10 mM, accounting for matrix effects .

Validation: Cross-validate results with enzymatic assays (e.g., xylose dehydrogenase) to ensure specificity .

Q. What is the role of this compound as an intermediate in organic synthesis?

this compound serves as a chiral building block for synthesizing glycoconjugates, nucleosides, and sugar alcohols. Its aldehyde group enables reductive amination or oxidation to xylonic acid . Methodological Note: Optimize reaction conditions (pH, temperature) to control stereoselectivity. For example, catalytic hydrogenation at 80°C yields xylitol .

Advanced Research Questions

Q. How do contradictory data on this compound crystallization behavior arise, and how can they be resolved?

this compound exhibits incongruent melting in racemic mixtures, deviating from ideal van’t Hoff models due to kinetic trapping during crystallization . Discrepancies in reported lattice energies (e.g., vs. arabinose) may stem from:

- Impurities : Trace solvents or enantiomeric excess (ee) altering nucleation kinetics.

- Experimental Conditions : Cooling rates >1°C/min favor metastable forms .

Resolution Strategy: Perform differential scanning calorimetry (DSC) with controlled cooling rates and validate with phase diagrams .

Q. What experimental approaches optimize this compound synthesis from renewable feedstocks (e.g., lignocellulose)?

this compound can be derived from wood hydrolysis, but yield depends on:

- Pretreatment : Acid (e.g., H₂SO₄) or enzymatic hydrolysis of hemicellulose to release xylose .

- Racemization : Catalyze D- to L-xylose conversion using epimerases or alkaline conditions (pH 10–12) .

Challenge: Separate enantiomers via chiral chromatography or enzymatic resolution (e.g., L-xylose isomerase) .

Q. How do oxidation pathways of this compound vary under enzymatic vs. chemical catalysis?

- Enzymatic Oxidation : Xylose dehydrogenase (XDH) selectively oxidizes D-xylose to xylonolactone, while L-xylose remains unreacted .

- Chemical Oxidation : HNO₃ or Fenton’s reagent non-selectively oxidizes both enantiomers to xylonic acid, with side reactions (e.g., decarbonylation) requiring pH control .

Methodological Note: Monitor reaction progress via FT-IR for carbonyl group formation .

Q. What safety and stability protocols are essential for handling this compound in high-throughput experiments?

- Hazards : Dust inhalation causes respiratory irritation; use fume hoods and NIOSH-certified respirators .

- Decomposition : Avoid temperatures >149°C to prevent CO/CO₂ release .

- Waste Disposal : Neutralize aqueous waste to pH 7 before disposal to comply with EPA guidelines .

特性

IUPAC Name |

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25702-75-4 | |

| Record name | Polyxylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023745 | |

| Record name | D-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 g dissolves in 0.8 ml water; sol in pyridine & hot alc | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.525 @ 20 °C/4 °C | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic needles or prisms, White crystalline powder | |

CAS No. |

58-86-6, 25990-60-7, 41247-05-6 | |

| Record name | (+)-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dl-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylose [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TA934AKO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

153-154 °C | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。